molecular formula C8H7BrN2O2S B12978378 5-Bromo-3-(methylsulfonyl)-1H-indazole CAS No. 201227-17-0

5-Bromo-3-(methylsulfonyl)-1H-indazole

Cat. No.: B12978378
CAS No.: 201227-17-0
M. Wt: 275.12 g/mol
InChI Key: QIHKDXICUWGQBR-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylsulfonyl)-1H-indazole (CAS 201227-17-0) is a high-value brominated and sulfonylated indazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C8H7BrN2O2S and a molecular weight of 275.12 . The indazole scaffold is recognized as a privileged structure in pharmaceutical development due to its widespread biological activities . The specific structural features of this compound—a bromo substituent at the 5-position and a methylsulfonyl group at the 3-position—make it a versatile and strategic intermediate for researchers. Recent scientific investigations highlight the potential of such substituted indazoles, particularly in the development of novel therapeutic agents. Research indicates that 5-bromo-3-methyl-1-(alkyl/arylsulfonyl)indazole analogues exhibit strong inhibitory activity against the α-glucosidase enzyme, a key target in anti-hyperglycemic drug development for managing type 2 diabetes . Furthermore, the methylsulfonyl group is a key functional moiety that can enhance binding affinity and modulate the physicochemical properties of lead compounds. Beyond antidiabetic research, the indazole core is actively explored for its anticandidal potential. Studies demonstrate that 3-phenyl-1H-indazole derivatives possess broad-spectrum activity against Candida albicans and C. glabrata strains, positioning the indazole scaffold as a promising chemotype in the search for new antifungal agents to address drug-resistant infections . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and it is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

CAS No.

201227-17-0

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

5-bromo-3-methylsulfonyl-2H-indazole

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

QIHKDXICUWGQBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C=C(C=CC2=NN1)Br

Origin of Product

United States

Preparation Methods

Reagents and Solvents

  • Brominating agents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used.
  • Solvents: Dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are preferred for their inertness and ability to dissolve both reactants and brominating agents.
  • Temperature: Reactions are typically conducted at room temperature or slightly below to control reactivity and selectivity.

Typical Procedure

  • Dissolve 3-(methylsulfonyl)-1H-indazole in an inert solvent such as dichloromethane.
  • Add bromine or NBS slowly under stirring to the solution at 0°C to room temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Upon completion, quench excess bromine with a reducing agent or aqueous sodium bisulfite.
  • Extract the product, wash with water, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography.

Reaction Conditions and Yields

Parameter Typical Value/Range
Brominating agent Br2 or NBS (1.0–1.5 equivalents)
Solvent Dichloromethane or chloroform
Temperature 0°C to room temperature
Reaction time 1–3 hours
Yield 65–90% (depending on purification)

Industrial Scale Considerations

Industrial synthesis optimizes the above laboratory procedure with:

  • Use of DMF as solvent for better solubility and reaction control.
  • Controlled addition of bromine under nitrogen atmosphere to prevent side reactions.
  • Temperature control between -5°C and 40°C to maximize yield and purity.
  • Post-reaction purification involving filtration, washing with soft water, and recrystallization from ethanol-water mixtures.
  • Use of activated carbon and ethylenediaminetetraacetic acid (EDTA) during reflux to remove impurities.

An example industrial process for a related compound, 3-bromo-5-nitro-1H-indazole, achieves yields up to 95% under mild conditions, indicating the feasibility of high-yield bromination in indazole derivatives.

Analytical and Purification Techniques

  • Monitoring: HPLC is used to track reaction completion and residual starting material.
  • Purification: Recrystallization from ethanol or ethanol-water mixtures is common.
  • Impurity removal: Activated carbon treatment and EDTA reflux help remove colored impurities and metal ions.
  • Characterization: NMR, MS, and melting point determination confirm product identity and purity.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting material 3-(Methylsulfonyl)-1H-indazole Prepared via sulfonylation or oxidation routes
Bromination agent Bromine or N-bromosuccinimide (NBS) 1.0–1.5 equivalents
Solvent Dichloromethane, chloroform, or DMF Inert, good solubility
Temperature 0°C to room temperature Controlled to avoid over-bromination
Reaction time 1–3 hours Monitored by TLC/HPLC
Work-up Quenching, extraction, washing, drying Use of sodium bisulfite to quench bromine
Purification Recrystallization or column chromatography Ethanol or ethanol-water mixtures preferred
Yield 65–90% (lab scale), up to 95% (industrial scale for related compounds) High yield with optimized conditions

Research Findings and Notes

  • Bromination of indazole derivatives is highly regioselective when controlled properly, favoring substitution at the 5-position due to electronic and steric factors.
  • Use of NBS offers milder conditions and easier handling compared to elemental bromine.
  • Industrial processes emphasize mild reaction conditions, nitrogen atmosphere, and careful temperature control to maximize yield and minimize by-products.
  • The methylsulfonyl group remains stable under bromination conditions, allowing selective functionalization.
  • Purification steps involving activated carbon and EDTA are critical for removing trace impurities and ensuring pharmaceutical-grade purity.

This detailed synthesis overview of this compound integrates data from patent literature, peer-reviewed research, and industrial practices to provide a comprehensive guide to its preparation methods. The described procedures ensure high yield, selectivity, and purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-(methylsulfonyl)-1H-indazole can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form 3-(methylsulfonyl)-1H-indazole by removing the bromine atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted indazole derivatives.
  • Sulfone derivatives.
  • Reduced indazole compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylsulfonyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific biological pathway involved .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituent (Position 3) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR, IR)
5-Bromo-3-(methylsulfonyl)-1H-indazole –SO₂CH₃ 289.12 >200 (predicted) –SO₂CH₃: δ ~3.3–3.5 ppm (s); IR: 1300–1150 cm⁻¹
5-Bromo-3-(methylthio)-1H-indazole –SMe 243.12 Not reported –SMe: δ ~2.5 ppm (s); IR: 600–700 cm⁻¹ (C–S)
5-Bromo-3-chloro-1H-indazole –Cl 231.48 Not reported Aromatic protons: δ 7.2–8.0 ppm; IR: 750 cm⁻¹ (C–Cl)
5-Bromo-3-isopropyl-1H-indazole –C₃H₇ 253.14 Not reported –CH(CH₃)₂: δ ~1.3 ppm (d), 3.0 ppm (septet)

Key Observations :

  • Thermal Stability : High melting points (>200°C) are common for sulfonyl-substituted indazoles due to strong dipole-dipole interactions .

Key Observations :

  • Alkylation : N-Alkylation (e.g., ethyl, 3-chloropropyl) typically yields 40–50% using Cs₂CO₃ in DMF .

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